molecular formula C7H6BrN3O2 B13034917 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13034917
M. Wt: 244.05 g/mol
InChI Key: AHKABNAXGASAEU-UHFFFAOYSA-N
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Description

7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylisoxazole with a brominated pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction temperature is maintained between 80-120°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available raw materials. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylethynyl-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
  • 7-Azido-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
  • 7-Nitro-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

Uniqueness

7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This versatility allows for the exploration of different chemical and biological properties, making it a valuable compound in research and development .

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

7-bromo-3-ethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C7H6BrN3O2/c1-2-3-4-5(13-11-3)6(8)9-10-7(4)12/h2H2,1H3,(H,10,12)

InChI Key

AHKABNAXGASAEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=O)NN=C2Br

Origin of Product

United States

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